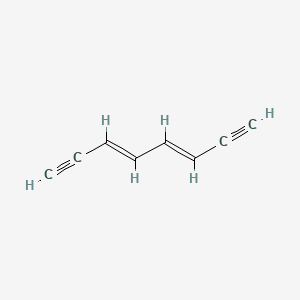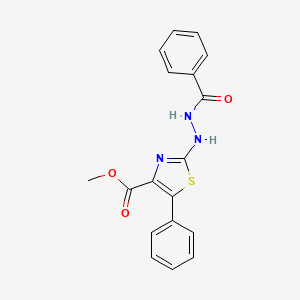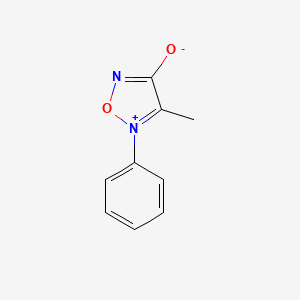
Sydnone, 4-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sydnone, 4-methyl-3-phenyl- is a mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which includes delocalized positive and negative charges across the ring. This compound is part of a broader class of sydnones, which were first synthesized in 1935 by Earl and Mackney
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 4-methyl-3-phenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method can be generalized to the nitrosamines of N-substituted amino acids. A more recent approach involves mechanochemistry, which uses ball-milling techniques to synthesize sydnones efficiently and with reduced solvent use .
Industrial Production Methods: Industrial production of sydnone derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry in industrial settings is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Sydnone, 4-methyl-3-phenyl- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction is commonly used to form pyrazoles and other heterocycles.
Electrophilic Substitution: The hydrogen atom at the C4 position is reactive towards electrophilic reagents.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves dipolarophiles such as alkenes or alkynes under mild conditions.
Electrophilic Substitution: Uses reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Pyrazoles: Formed through 1,3-dipolar cycloaddition.
Substituted Sydnones: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Sydnone, 4-methyl-3-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new prodrugs and active pharmaceutical ingredients.
Biological Studies: Exhibits antibacterial, antifungal, anticancer, and antiviral activities.
Materials Science:
Mechanism of Action
The mechanism of action of sydnone, 4-methyl-3-phenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions, which are crucial for its biological activity. The compound’s mesoionic nature allows it to interact with various biomolecules, leading to therapeutic effects such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.
Montréalone: Shares the mesoionic structure but differs in its substituents.
Sydnone Imines: Derivatives where the keto group is replaced with an imino group.
Uniqueness: Sydnone, 4-methyl-3-phenyl- is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and materials science .
Properties
CAS No. |
3483-16-7 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,2,5-oxadiazol-5-ium-3-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-9(12)10-13-11(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
GRNLCHMFCSMWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


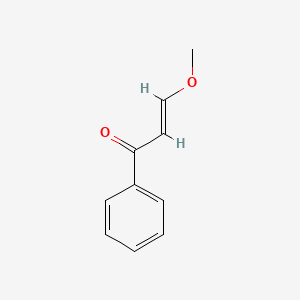
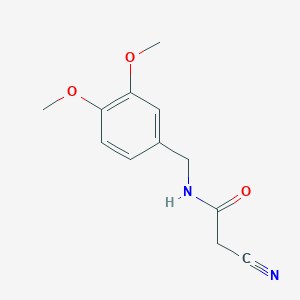
![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
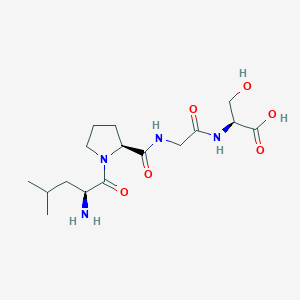
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
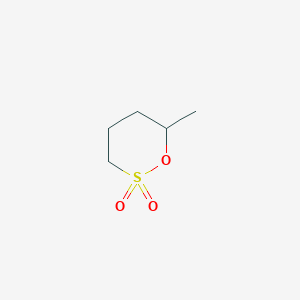
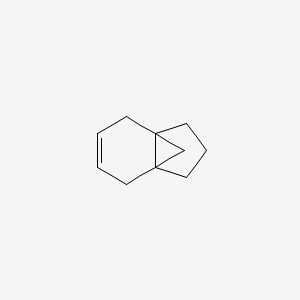
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
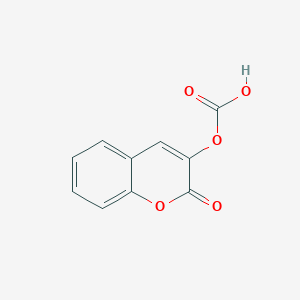
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
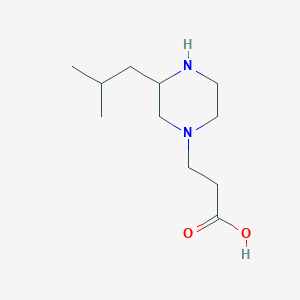
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
